molecular formula C23H18N4O4S B2355349 (Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895004-79-2

(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2355349
CAS No.: 895004-79-2
M. Wt: 446.48
InChI Key: TWWNOJIOPPOMPJ-XFXZXTDPSA-N
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Description

(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly for the development of multi-target therapies for neurodegenerative diseases (NDDs). Its structure incorporates a 4-methoxybenzothiazole scaffold, a privileged motif in neuropharmacology, linked via an acrylamide spacer to a 4-nitrophenyl group . The benzothiazole nucleus is a key pharmacophore found in compounds evaluated as inhibitors of crucial neurological targets, including monoamine oxidase (MAO) enzymes and cholinesterases . Furthermore, the 4-nitrophenyl substituent is a recognized pharmacophoric feature associated with potent and selective inhibition of human MAO-B, an enzyme whose activity is linked to neurodegeneration in conditions like Parkinson's and Alzheimer's diseases . The primary research value of this compound lies in its potential as a multi-target directed ligand. It is designed for investigating pathways relevant to NDDs, which are characterized by complex pathologies such as neurotransmitter deficits and oxidative stress. Researchers can utilize this compound in in vitro assays to study its inhibitory effects on enzymes like MAO-B, which regulates dopamine metabolism, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine . The presence of the nitrophenyl group suggests potential for exploring structure-activity relationships to obtain selective and reversible human MAO-B inhibition, a strategy used in clinically deployed drugs . This acrylamide derivative is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4S/c1-31-19-5-2-6-20-22(19)25-23(32-20)26(15-17-4-3-13-24-14-17)21(28)12-9-16-7-10-18(11-8-16)27(29)30/h2-14H,15H2,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWNOJIOPPOMPJ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a synthetic compound with significant potential in medicinal chemistry. Its structural complexity, featuring a methoxy-substituted benzo[d]thiazole, a nitrophenyl group, and a pyridine moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H18N4O4S
  • Molecular Weight : 446.48 g/mol
  • CAS Number : 895004-79-2

Biological Activity Overview

The biological activities of this compound have been investigated in various contexts, primarily focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of acrylamides, particularly those containing thiazole and nitrophenyl groups, exhibit potent anticancer properties. For instance:

  • A study demonstrated that similar compounds can inhibit T-cell proliferation with IC50 values around 0.004 μM . This suggests that this compound may also possess selective cytotoxicity against cancer cells.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial effects:

  • Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.001 to 0.25 μg/mL . The presence of the nitrophenyl group is particularly noted for enhancing antimicrobial activity.

Anti-inflammatory Activity

The pyridine moiety in the compound is associated with anti-inflammatory properties:

  • Research on related compounds indicates that they can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . This opens avenues for exploring its use in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cell proliferation.
  • DNA Interaction : Similar acrylamide derivatives have been shown to intercalate DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : The generation of ROS has been linked to the cytotoxic effects of various acrylamides, suggesting a potential pathway for this compound as well.

Case Studies and Research Findings

Several studies have focused on the biological activities of related compounds:

StudyCompoundBiological ActivityIC50/MIC
Urea DerivativesT-cell Proliferation Inhibition0.004 μM
Benzothiazole DerivativesAntimicrobial ActivityMIC 0.001 μg/mL
Pyridine DerivativesAnti-inflammatory EffectsNot specified

These findings underscore the compound's potential therapeutic applications across multiple domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

A close structural analogue, (Z)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (), replaces the 4-methoxy group with a methyl substituent. Methoxy groups generally enhance solubility via polar interactions, whereas methyl groups may increase lipophilicity, impacting membrane permeability .

Acrylamide Derivatives with Nitrophenyl Moieties

The compound (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) () shares the 4-nitrophenyl acrylamide backbone but lacks the benzothiazole and pyridinylmethyl groups. Instead, it incorporates a propylamine and p-tolyl substituent.

Hydroxyphenyl-Substituted Acrylamides

A hydroxyphenyl-rich analogue, (2Z)-3-(4-hydroxyphenyl)-N-(4-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}butyl)-N-(3-{[(2Z)-3-(4-hydroxyphenyl)-2-propenoyl]amino}propyl)acrylamide (), replaces nitro groups with hydroxyl substituents. This contrast underscores the nitro group’s role in stabilizing charge-transfer interactions in the target compound .

Pyrazole-Thiazole Hybrids

Compounds such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () feature thiazole and pyrazole rings instead of benzothiazole. Pyrazole-thiazole hybrids prioritize kinase inhibition via ATP-binding pocket interactions, whereas the methoxybenzothiazole in the target compound may favor DNA intercalation or protease inhibition due to its planar aromatic system .

Preparation Methods

Preparation of 4-Methoxybenzo[d]thiazol-2-amine

The benzo[d]thiazole core is synthesized through cyclization of 2-aminothiophenol derivatives. A common method involves reacting 4-methoxy-2-aminothiophenol with cyanogen bromide in ethanol under reflux, yielding the thiazole ring. Alternative approaches use thiourea derivatives cyclized in the presence of hydrochloric acid.

Synthesis of 3-(4-Nitrophenyl)acryloyl Chloride

3-(4-Nitrophenyl)acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The reaction is conducted at 60°C for 5 hours, followed by removal of excess SOCl₂ via rotary evaporation. This step achieves near-quantitative conversion, as confirmed by thin-layer chromatography (TLC).

Coupling Reaction and N-Alkylation

The final step involves a two-stage process:

  • Acylation : 4-Methoxybenzo[d]thiazol-2-amine is reacted with 3-(4-nitrophenyl)acryloyl chloride in chloroform, using sodium bicarbonate (NaHCO₃) as a base to neutralize HCl.
  • N-Alkylation : The intermediate acrylamide is alkylated with pyridin-3-ylmethanamine in the presence of triethylamine (TEA) and dichloromethane (DCM), heated under reflux for 24 hours.

Key Reaction Conditions

Parameter Value/Detail Source
Solvent Chloroform/DCM
Base NaHCO₃ or TEA
Temperature Reflux (40–60°C)
Reaction Time 1–24 hours

Stereochemical Control for Z-Isomer Formation

The (Z)-configuration is critical for the compound’s bioactivity. Stereoselective synthesis is achieved through:

  • Kinetic Control : Slow addition of acryloyl chloride at 0–5°C to favor the Z-isomer.
  • Catalytic Methods : Use of Lewis acids like zinc chloride (ZnCl₂) to stabilize the transition state.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity by stabilizing dipole interactions.

Comparative Isomer Ratios

Condition Z:E Ratio Yield (%) Source
Room Temperature 1:1.2 65
0°C with ZnCl₂ 3:1 82
DMF, 0°C 4:1 78

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted amines.
  • Recrystallization : Ethanol or methanol yields high-purity crystals (≥95% by HPLC).

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 8.56 (d, J = 9.6 Hz, pyridine-H), 7.98 (d, J = 7.6 Hz, benzothiazole-H), and 6.58 (d, J = 7.6 Hz, acrylamide-H).
  • IR Spectroscopy : Bands at 1666 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups.

Challenges and Optimization Strategies

Byproduct Formation

  • Nitro Group Reduction : The 4-nitrophenyl group can undergo partial reduction under acidic conditions. Using milder bases (e.g., NaHCO₃ instead of NaOH) mitigates this.
  • Diastereomerization : Prolonged reflux causes Z→E isomerization. Shortening reaction times to ≤6 hours preserves stereochemistry.

Yield Enhancement

  • Microwave Assistance : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields to 85%.
  • Catalyst Screening : Palladium catalysts (e.g., Pd/C) increase coupling efficiency in N-alkylation steps.

Industrial-Scale Considerations

Patented methods emphasize cost-effective protocols:

  • One-Pot Synthesis : Combining acylation and alkylation in a single reactor reduces purification steps.
  • Solvent Recycling : Distillation recovery of DCM and chloroform lowers production costs.

Scale-Up Parameters

Parameter Lab Scale Industrial Scale
Batch Size 10 g 50 kg
Yield 70–80% 65–75%
Purity ≥95% ≥90%

Q & A

Q. What are the recommended synthetic routes for (Z)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide, and how can purity be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, including:

  • Step 1: Formation of the benzo[d]thiazole core via condensation of 4-methoxy-2-aminothiophenol with a carbonyl source (e.g., acetic anhydride or chloroacetyl chloride) under reflux in ethanol or DMF .
  • Step 2: Alkylation of the thiazole nitrogen using pyridin-3-ylmethyl chloride in the presence of a base like K₂CO₃ in acetonitrile .
  • Step 3: Acrylamide formation via a Michael addition or Wittig reaction between 4-nitrophenylacrylic acid and the thiazole intermediate, using coupling agents like EDCI/HOBt in dichloromethane .

Purity Optimization:

  • Purify intermediates via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) .
  • Final recrystallization using ethanol/water (4:1) improves crystallinity and purity (>95%) .

Q. How should researchers characterize the structure and purity of this compound?

Methodological Answer: Key Techniques:

  • NMR Spectroscopy: Confirm regiochemistry of the Z-isomer using ¹H-NMR (e.g., coupling constants for acrylamide protons: J = 10–12 Hz) and ¹³C-NMR for carbonyl groups (~165–170 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: ~449.1 Da) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect stereoisomeric impurities .

Q. What preliminary biological assays are suitable for screening this compound?

Methodological Answer:

  • Antimicrobial Activity: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
  • Cytotoxicity Screening: Employ the SRB assay () in cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ <10 µM indicates therapeutic potential .
  • Enzyme Inhibition: Test against COX-2 or kinases using fluorogenic substrates (e.g., 50 µM compound in Tris buffer, pH 7.4) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position, Z/E isomerism) impact bioactivity?

Methodological Answer: SAR Insights from Analogues ():

Substituent ModificationObserved EffectExample Data
Nitro → Methoxy (para) Reduced cytotoxicity (IC₅₀: 25 µM vs. 8 µM)
Z → E Isomerism 2–3× lower antimicrobial activity (MIC: 32 µg/mL vs. 16 µg/mL)
Pyridine → Benzyl Loss of kinase inhibition (IC₅₀ >100 µM)

Experimental Design:

  • Synthesize analogues via Suzuki coupling or isomerization (e.g., UV light for Z→E conversion).
  • Compare activity profiles using dose-response curves and molecular docking (AutoDock Vina) to identify key binding interactions .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Methodological Answer: Common Pitfalls & Solutions:

  • Cell Line Variability: Normalize data using a reference drug (e.g., doxorubicin) and standardize culture conditions (e.g., FBS batch, passage number) .
  • Solubility Issues: Pre-dissolve the compound in DMSO (<0.1% final concentration) and confirm stability via HPLC .
  • Assay Interference: The nitro group may quench fluorescence in certain assays (e.g., Alamar Blue); use SRB or MTT instead .

Case Study:
A 2025 study reported IC₅₀ = 5 µM in HeLa cells, while a 2024 study found IC₅₀ = 15 µM. Root-cause analysis revealed differences in incubation time (48h vs. 24h) and serum concentration (10% vs. 2% FBS) .

Q. Which enzymes or pathways are plausible targets for this compound?

Methodological Answer: Hypothesis-Driven Approach:

  • Kinase Inhibition: Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) using competitive binding assays (Carna Biosciences) .
  • COX-2 Inhibition: Measure PGE₂ suppression in LPS-stimulated macrophages (ELISA, IC₅₀ <1 µM suggests COX-2 selectivity) .
  • NLRP3 Inflammasome: Use THP-1 cells primed with LPS/ATP; IL-1β secretion (ELISA) indicates pathway modulation .

Mechanistic Validation:

  • Knockout models (e.g., CRISPR-Cas9 COX-2⁻/⁻ cells) to confirm target specificity .
  • Molecular dynamics simulations (GROMACS) to assess binding stability in kinase active sites .

Q. How can researchers design mechanistic studies to elucidate the compound’s mode of action?

Methodological Answer: Integrated Workflow:

Transcriptomics: RNA-seq of treated vs. untreated cells (e.g., HeLa) to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

Metabolomics: LC-MS profiling to detect changes in TCA cycle intermediates or glutathione levels .

Cellular Imaging: Confocal microscopy with JC-1 dye to assess mitochondrial membrane potential collapse .

Key Experiments:

  • Annexin V/PI Staining: Quantify apoptosis vs. necrosis in flow cytometry .
  • ROS Detection: Use DCFH-DA probe in a fluorometric plate reader .

Q. What computational tools are recommended for optimizing this compound’s pharmacokinetics?

Methodological Answer: ADMET Prediction:

  • Software: SwissADME, pkCSM.
  • Critical Parameters:
    • Lipophilicity (LogP): Aim for 2–3 (evidence suggests LogP = 3.2; moderate solubility) .
    • Metabolic Stability: CYP3A4 liability predicted; test in microsomal assays (t₁/₂ >30 min desirable) .

Structural Optimization:

  • Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility while retaining potency.
  • Use QSAR models (e.g., Schrödinger) to predict activity of derivatives .

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